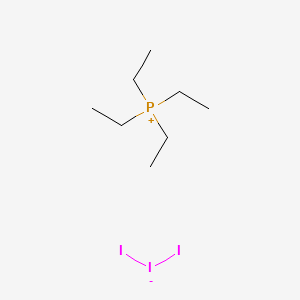![molecular formula C6H12N4O B14442242 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane CAS No. 77774-46-0](/img/structure/B14442242.png)
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxa-2,3,8,9-tetraazadispiro[404~6~1~5~]undecane is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane typically involves multi-step organic reactions. One common method includes the reaction of substituted 1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones with chlorine, which results in the formation of substituted dispirocyclic compounds . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction volumes, ensuring consistent reagent quality, and implementing efficient purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen atoms within the structure.
Substitution: Substitution reactions, particularly involving halogens like chlorine, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine for substitution reactions and various oxidizing or reducing agents depending on the desired transformation. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
Applications De Recherche Scientifique
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Medicine: Research into the compound’s potential medicinal properties, such as its ability to interact with specific molecular targets, is ongoing.
Mécanisme D'action
The mechanism by which 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they likely include modulation of enzymatic activity and interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones
- 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-1,8-dien-6-ones
Uniqueness
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane is unique due to the presence of an oxygen atom within its spirocyclic structure, which distinguishes it from other similar compounds. This oxygen atom can influence the compound’s reactivity and interactions with other molecules, making it a distinct and valuable subject for research .
Propriétés
Numéro CAS |
77774-46-0 |
|---|---|
Formule moléculaire |
C6H12N4O |
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
11-oxa-2,3,8,9-tetrazadispiro[4.0.46.15]undecane |
InChI |
InChI=1S/C6H12N4O/c1-5(2-8-7-1)6(11-5)3-9-10-4-6/h7-10H,1-4H2 |
Clé InChI |
OHDHKXUZPLNDLH-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CNN1)C3(O2)CNNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


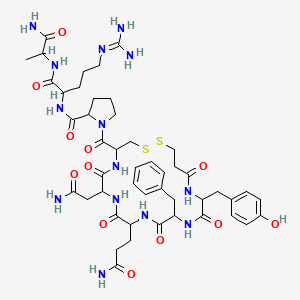
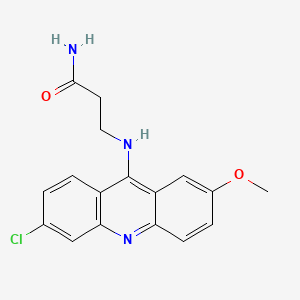
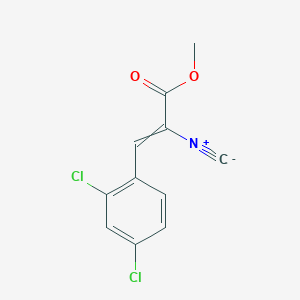
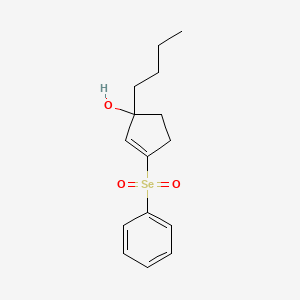
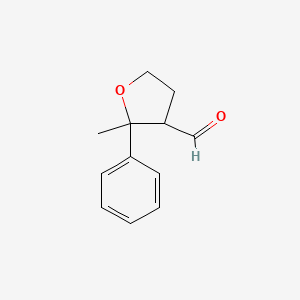

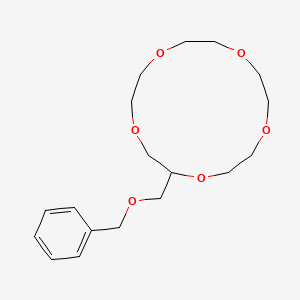
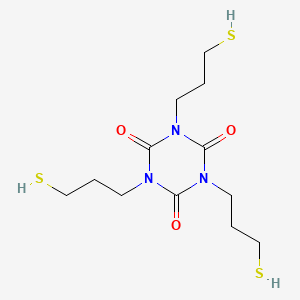
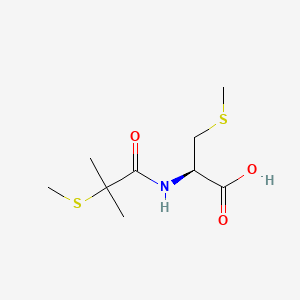

![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
